molecular formula C25H26O4 B124232 Shinflavanone CAS No. 157414-03-4

Shinflavanone

Cat. No.: B124232
CAS No.: 157414-03-4
M. Wt: 390.5 g/mol
InChI Key: NEIURIYDQMKXIG-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of UC-1010 involves several chemical reactions. The starting materials typically include p-hydroxybenzoic acid and isobutylene. The synthesis process can be summarized as follows:

Chemical Reactions Analysis

UC-1010 undergoes various chemical reactions, including:

    Oxidation: UC-1010 can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert UC-1010 into its reduced forms.

    Substitution: UC-1010 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

Mechanism of Action

UC-1010 exerts its effects by modulating the GABA receptor, a key neurotransmitter receptor in the central nervous system. It acts as a GABA receptor modulator, influencing the activity of GABA, which is an inhibitory neurotransmitter. By modulating GABA receptor activity, UC-1010 can affect various neurological processes, including mood regulation and anxiety .

Comparison with Similar Compounds

UC-1010 is unique in its specific modulation of the GABA receptor. Similar compounds include:

UC-1010 stands out due to its specific mechanism of action and potential therapeutic applications in treating PMDD, making it a valuable compound in both research and clinical settings.

Properties

CAS No.

157414-03-4

Molecular Formula

C25H26O4

Molecular Weight

390.5 g/mol

IUPAC Name

(2S)-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8,8-dimethyl-2,3-dihydropyrano[2,3-f]chromen-4-one

InChI

InChI=1S/C25H26O4/c1-15(2)5-6-16-13-17(7-9-20(16)26)23-14-21(27)18-8-10-22-19(24(18)28-23)11-12-25(3,4)29-22/h5,7-13,23,26H,6,14H2,1-4H3/t23-/m0/s1

InChI Key

NEIURIYDQMKXIG-QHCPKHFHSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C

SMILES

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C

157414-03-4

Synonyms

shinflavanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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